5-Bromo-2-methyl-2-phenylpentan-1-ol
Description
5-Bromo-2-methyl-2-phenylpentan-1-ol is a brominated secondary alcohol featuring a pentanol backbone substituted with a methyl group, a phenyl ring at the C2 position, and a bromine atom at the terminal C5 carbon. Its molecular formula is C₁₂H₁₇BrO, with a molecular weight of 257.17 g/mol.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-bromo-2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H17BrO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI Key |
CBCPYSNGAHZZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2-phenyl-pentan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-methyl-2-phenylpentan-1-ol may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methyl-2-phenyl-pentanone.
Reduction: Formation of 5-bromo-2-methyl-2-phenyl-pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methyl-2-phenylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function.
Comparison with Similar Compounds
5-Bromo-1-(4-chlorophenyl)-2-methylpentan-1-one
- Molecular Formula : C₁₂H₁₄BrClO
- Key Features :
- A ketone derivative with a 4-chlorophenyl group at C1 and bromine at C3.
- The ketone functional group enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions or reductions, unlike the alcohol group in the target compound.
- The 4-chloro substitution on the phenyl ring may increase lipophilicity and alter electronic properties compared to the unsubstituted phenyl group in 5-Bromo-2-methyl-2-phenylpentan-1-ol.
- Applications : Likely used in synthesizing halogenated aromatic ketones for drug discovery or materials science .
2-(5-Bromo-2-methylphenyl)propan-2-ol
- Molecular Formula : C₁₀H₁₃BrO
- Key Features: A tertiary alcohol with a brominated aromatic ring directly attached to the C2 of a propanol chain. Crystal structure analysis reveals intermolecular O–H···O hydrogen bonding, which enhances solid-state stability and may influence solubility in polar solvents . The shorter carbon chain (propanol vs.
- Applications : Intermediate in SGLT2 inhibitor synthesis for diabetes treatment, highlighting its pharmacological relevance .
5-Bromopentan-1-ol
- Molecular Formula : C₅H₁₁BrO
- Key Features :
- A linear primary alcohol with bromine at C5, lacking aromatic or methyl substituents.
- Simpler structure reduces steric hindrance, making it more reactive in nucleophilic substitutions (e.g., forming ethers or esters).
- Reported as a liquid, suggesting lower melting points compared to branched or aromatic analogs .
- Applications : Widely used in synthesizing agrochemicals and pharmaceuticals, leveraging its primary alcohol and halogen reactivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Steric and Electronic Effects :
- The phenyl and methyl groups in 5-Bromo-2-methyl-2-phenylpentan-1-ol introduce steric hindrance, likely slowing reaction kinetics compared to linear analogs like 5-Bromopentan-1-ol. However, these groups may enhance enantioselectivity in asymmetric syntheses .
- The 4-chlorophenyl substituent in Compound 1 increases electrophilicity at the ketone carbon, whereas the alcohol group in the target compound offers sites for oxidation or hydrogen bonding .
Synthetic Versatility :
- Branched bromo-alcohols like the target compound may serve as precursors for chiral ligands or catalysts, leveraging their rigid aromatic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
